molecular formula C9H10BrNO2 B8520260 5-Bromo-2-methoxy-4-methylbenzamide

5-Bromo-2-methoxy-4-methylbenzamide

カタログ番号: B8520260
分子量: 244.08 g/mol
InChIキー: PYIVIQQYIFBUOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-methoxy-4-methylbenzamide is a halogenated aromatic compound characterized by a benzamide backbone substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.12 g/mol. This compound is primarily utilized in pharmaceutical research and organic synthesis as a precursor for bioactive molecules, leveraging its bromine atom for further functionalization via cross-coupling reactions .

特性

分子式

C9H10BrNO2

分子量

244.08 g/mol

IUPAC名

5-bromo-2-methoxy-4-methylbenzamide

InChI

InChI=1S/C9H10BrNO2/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H2,11,12)

InChIキー

PYIVIQQYIFBUOT-UHFFFAOYSA-N

正規SMILES

CC1=CC(=C(C=C1Br)C(=O)N)OC

製品の起源

United States

類似化合物との比較

Carboxylic Acid and Ester Derivatives

  • 5-Bromo-2-methoxy-4-methylbenzoic acid (CAS: 90326-61-7): Replaces the amide group with a carboxylic acid. The acidic proton increases solubility in aqueous bases but reduces stability under acidic conditions compared to the amide .
  • Methyl 5-bromo-2-methoxy-4-methylbenzoate (CAS: 39503-58-7): The ester derivative exhibits lower polarity than the amide, enhancing lipid solubility. This property makes it more suitable for applications requiring membrane permeability .

Table 1: Functional Group Impact on Properties

Compound Functional Group Solubility (Polar Solvents) Reactivity
5-Bromo-2-methoxy-4-methylbenzamide Amide Moderate Stable; slow hydrolysis
5-Bromo-2-methoxy-4-methylbenzoic acid Carboxylic acid High (in basic pH) Prone to decarboxylation
Methyl 5-bromo-2-methoxy-4-methylbenzoate Ester Low Susceptible to saponification

Amino-Substituted Analogues

  • 2-Amino-5-bromo-4-methoxybenzoic acid (CAS: 169045-04-9): The amino group introduces nucleophilic reactivity, enabling participation in diazotization and conjugation reactions.

Substituent Position and Halogen Variations

  • 5-Bromo-4-fluoro-2-methylaniline (): Fluorine’s strong electron-withdrawing effect reduces electron density at the aromatic ring, accelerating electrophilic substitution at the 4-position. The absence of an amide group limits hydrogen-bonding interactions .
  • 4-Bromo-2,5-dimethoxybenzaldehyde (CAS: 31558-41-5): The aldehyde group introduces electrophilic reactivity, enabling condensation reactions. The absence of a methyl group reduces steric hindrance, facilitating planar molecular conformations .

Table 2: Substituent Effects on Reactivity

Compound Key Substituents Key Reactivity Pathways
This compound Br (5), OMe (2), Me (4) Suzuki coupling, hydrogen bonding
5-Bromo-4-fluoro-2-methylaniline Br (5), F (4), NH₂ (1) Diazotization, nucleophilic substitution
4-Bromo-2,5-dimethoxybenzaldehyde Br (4), OMe (2,5), CHO (1) Aldol condensation, oxidation

Complex Heterocyclic Analogues

  • SBI-0206965 (CAS: 1884220-36-3): A pyrimidine-containing derivative with a trimethoxyphenylamino group. However, the increased molecular complexity may reduce synthetic accessibility compared to the simpler benzamide structure .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methoxy-4-methylbenzamide, and how can reaction conditions be standardized?

The synthesis typically involves multi-step reactions starting from brominated benzoic acid derivatives. For example, 5-Bromo-2-methoxybenzoic acid can be synthesized by alkylation of 5-bromosalicylic acid using iodomethane and potassium carbonate under reflux (80°C, 4 hours) . Subsequent amidation with 4-methylbenzylamine may employ coupling reagents like SOCl₂ in dichloromethane under nitrogen, followed by purification via recrystallization (e.g., using THF/MeOH/water mixtures) . Standardization requires monitoring reaction progress via TLC or HPLC and optimizing solvent ratios (e.g., 3:1 THF:MeOH) for consistent yields .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and 1250 cm1^{-1} (C-O of methoxy) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion detection (M+ ≈ 284.1 g/mol) .
  • XRD : Single-crystal X-ray diffraction for absolute structural confirmation, refined using SHELX software .

Q. How can impurities in the final product be systematically identified and minimized?

Common impurities include unreacted intermediates (e.g., 5-Bromo-2-methoxybenzoic acid) or byproducts from incomplete amidation. Purification strategies involve:

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) .
  • Recrystallization : Ethanol/water mixtures at low temperatures (0–4°C) to enhance crystal purity .
  • HPLC-DAD : Paired with mass spectrometry to track and quantify impurities (<2% threshold) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in antimicrobial assays be resolved?

Contradictions may arise from assay conditions (e.g., bacterial strain variability, biofilm vs. planktonic models). Mitigation strategies include:

  • Standardized assays : Use CLSI/MIC guidelines with controls (DMSO for solubility, known inhibitors like ciprofloxacin) .
  • Dose-response curves : Test concentrations from 1–100 µM to identify IC50_{50} trends .
  • Structural analogs : Compare with derivatives (e.g., 3,5-dibromo analogs) to isolate substituent effects .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Challenges include crystal disorder (common in brominated aromatics) and low-resolution data. Solutions involve:

  • Cryocrystallography : Data collection at 123 K to reduce thermal motion .
  • SHELXL refinement : Twin refinement for overlapping peaks and anisotropic displacement parameters for heavy atoms (Br) .
  • Hirshfeld surface analysis : To validate intermolecular interactions (e.g., C-H···O bonds stabilizing the lattice) .

Q. How can computational methods enhance the understanding of this compound’s reactivity and bioactivity?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electrophilic sites (e.g., bromine for nucleophilic substitution) .
  • Molecular docking : Simulate binding to targets (e.g., GroEL/ES chaperones) using AutoDock Vina; validate with mutagenesis studies .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Q. What strategies optimize regioselectivity in derivatizing this compound for structure-activity studies?

  • Directed ortho-metalation : Use LiTMP to functionalize the para-bromo position selectively .
  • Protecting groups : Temporarily block the methoxy group with TMSCl during amidation .
  • Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh3_3)4_4, K2_2CO3_3) to replace bromine .

Key Notes

  • Methodological focus : Emphasis on reproducibility, data validation, and interdisciplinary techniques (synthesis, crystallography, computational modeling).
  • Contradiction management : Recommendations align with qualitative research principles for iterative data analysis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。